Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride is a chemical compound belonging to the oxadiazole family, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design due to its biological activity against various pathogens and cancer cells. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride can be derived from the reaction of hydrazines with carbonyl compounds followed by cyclization processes. It is classified under oxadiazoles, which are recognized for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows it to act as a bioisostere for various functional groups in drug development.
The synthesis of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride generally involves several key steps:
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride has a molecular formula of C7H10N4O3·HCl. Its structure features:
The compound's molecular weight is approximately 210.64 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm its structure.
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include halogens for substitution and reducing agents like sodium borohydride for reduction processes. Reaction yields and product distributions depend on the specific conditions employed.
The mechanism of action of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride is primarily attributed to its interaction with biological targets such as enzymes or receptors involved in disease processes.
Research indicates that oxadiazoles can inhibit certain enzymes associated with microbial growth or tumor progression. This inhibition may occur through competitive binding or interference with substrate recognition at active sites.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability and thermal properties.
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride has several scientific uses:
1,3,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry due to their versatile pharmacokinetic properties and adaptability in rational drug design. These five-membered heterocyclic rings contain two nitrogen atoms and one oxygen atom, exhibiting unique electronic distributions that influence their biological interactions. As bioisosteres for ester and amide functionalities, 1,3,4-oxadiazoles resist metabolic degradation while maintaining spatial compatibility with biological targets—a critical advantage in developing orally bioavailable therapeutics [7]. Their discovery in natural products like phidianidines (marine mollusk derivatives) further validates evolutionary optimization of this scaffold for bioactivity [7]. The structural modularity of 1,3,4-oxadiazoles enables systematic derivatization, allowing medicinal chemists to fine-tune electronic, steric, and solubility parameters for target-specific applications.
Table 1: Nomenclature and Identifiers of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate Hydrochloride
Systematic Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride | 56971744 (PubChem CID) | C₆H₁₀ClN₃O₃ | 207.62 |
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate (free base) | 751479-66-0 | C₆H₉N₃O₃ | 171.15 |
Note: Discrepancies arise from hydrochloride vs. free base forms and registry databases (e.g., PubChem vs. Chembk).
The 1,3,4-oxadiazole ring exhibits distinct aromaticity characteristics compared to its isomers. While satisfying Hückel’s rule (4n+2 π-electrons), its asymmetry results in reduced aromatic stabilization, evidenced by ultraviolet spectroscopy: 3,5-Diphenyl-1,2,4-oxadiazole shows λmax 245 nm, whereas symmetric 2,5-diphenyl-1,3,4-oxadiazole absorbs at 276 nm [7]. This electronic profile enhances dipole moment-dependent interactions with biological macromolecules. Crucially, 1,3,4-oxadiazoles serve as multifunctional bioisosteres:
Table 2: Comparative Analysis of Oxadiazole Isomers in Drug Design
Isomer | Aromaticity | λmax (Diphenyl Derivative) | Common Therapeutic Applications |
---|---|---|---|
1,2,4-Oxadiazole | Low | 245 nm | Antivirals, Anti-inflammatories |
1,3,4-Oxadiazole | Moderate | 276 nm | Anticancer, Antimicrobial, Neurological |
1,2,5-Oxadiazole | High | 300 nm | Energetic materials, Niche pharmaceuticals |
The scaffold’s synthetic versatility is evidenced in commercial drugs: Raltegravir (HIV integrase inhibitor), Zibotentan (anticancer), and Tiodazosin (α-adrenergic blocker) leverage 1,3,4-oxadiazole’s balanced physicochemical properties [5] [7]. Quantum mechanical studies reveal charge distribution patterns that optimize target engagement—specifically, electron density at C5 influences electrophilic substitution reactions critical for covalent inhibitor design [4].
Neurological Applications
Aminomethyl-functionalized 1,3,4-oxadiazoles demonstrate exceptional promise in neurodegenerative disease modulation. Novel flavonoid-1,3,4-oxadiazole hybrids (e.g., compound F12) ameliorate Parkinson’s pathology via dual-pathway engagement:
Metabolic Disorder Therapeutics
In diabetes management, 3,4-dihydroxyphenylacetic acid-derived 1,3,4-oxadiazoles act as potent α-glucosidase inhibitors. Their mechanism involves:
Table 3: Bioactivity of Selected 1,3,4-Oxadiazole Derivatives in Disease Models
Compound Class | Target Disorder | Key Mechanism | Efficacy Metrics |
---|---|---|---|
Flavonoid-oxadiazole hybrid (F12) | Parkinson’s disease | Nrf2 activation / NF-κB inhibition | 70% neuronal protection in MPTP mice |
Dihydroxyphenyl-oxadiazoles | Diabetes | α-Glucosidase inhibition | IC50 0.8–3.2 μM (vs. acarbose IC50 32 μM) |
Aroylurea-oxadiazoles | Depression | Monoamine oxidase inhibition | 65–80% MAO-A inhibition at 10⁻⁴ M |
The aminomethyl (–CH₂NH₂) moiety at C5 of 1,3,4-oxadiazole induces profound electronic and steric modifications that enhance target affinity and selectivity:
Electronic Effects
Steric and Bonding Contributions
In monoamine oxidase (MAO) inhibitors, urea-conjugated aminomethyl-1,3,4-oxadiazoles exhibit 5-fold greater potency than non-aminomethyl analogs. This arises from:
Synthetic advantages further justify aminomethyl functionalization:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8